5-(3-Biphenylyl)pentanoic Acid

Catalog No.
S14220612
CAS No.
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Biphenylyl)pentanoic Acid

Product Name

5-(3-Biphenylyl)pentanoic Acid

IUPAC Name

5-(3-phenylphenyl)pentanoic acid

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c18-17(19)12-5-4-7-14-8-6-11-16(13-14)15-9-2-1-3-10-15/h1-3,6,8-11,13H,4-5,7,12H2,(H,18,19)

InChI Key

RTEOIYNQHQNFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CCCCC(=O)O

5-(3-Biphenylyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone substituted with a biphenyl group at the fifth carbon position. Its molecular formula is C19H24O2C_{19}H_{24}O_2, and it exhibits properties typical of carboxylic acids, including the ability to participate in various

  • Oxidation: The carboxylic acid group can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to form alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The biphenyl group can engage in electrophilic aromatic substitution reactions, often utilizing reagents such as bromine or nitric acid to introduce new substituents into the aromatic ring.

These reactions allow for the modification of the compound's structure, facilitating its use in synthetic organic chemistry and materials science.

Research indicates that 5-(3-Biphenylyl)pentanoic Acid exhibits potential biological activity. It has been studied for its interactions with specific molecular targets, particularly in enzyme modulation and receptor binding. The biphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, stabilizing protein-ligand complexes. This suggests potential applications in drug development and biochemical probing.

The synthesis of 5-(3-Biphenylyl)pentanoic Acid typically involves:

  • Friedel-Crafts Acylation: This method includes reacting biphenyl with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis.
  • Catalytic Hydrogenation: In industrial settings, derivatives of biphenyl-pentenoic acid can be synthesized through catalytic hydrogenation processes, enhancing yield and purity through optimized reaction conditions .

5-(3-Biphenylyl)pentanoic Acid finds diverse applications across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: The compound is investigated for its role as a biochemical probe, aiding in enzyme interaction studies.
  • Medicine: Its therapeutic potential is explored in drug development, particularly for targeting specific molecular pathways.
  • Industry: It is utilized in producing specialty chemicals and materials with unique properties.

The interaction studies of 5-(3-Biphenylyl)pentanoic Acid focus on its binding affinity and modulation of enzyme activities. The compound's ability to form stable complexes with proteins suggests that it could influence various biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems.

Several compounds share structural similarities with 5-(3-Biphenylyl)pentanoic Acid, including:

  • 5-Phenylpentanoic Acid: Contains a single phenyl group instead of biphenyl, affecting its hydrophobicity and reactivity.
  • 5-(4-Biphenylyl)pentanoic Acid: Similar structure but differs in the substitution pattern on the biphenyl group, which may influence its biological activity.
  • 5-(3-Boronophenyl)pentanoic Acid: Incorporates a boron atom, offering different reactivity and potential applications compared to 5-(3-Biphenylyl)pentanoic Acid.

Uniqueness

The uniqueness of 5-(3-Biphenylyl)pentanoic Acid lies in its specific biphenyl substitution pattern, which imparts distinct chemical and physical properties. This characteristic enhances its utility in applications requiring specific interactions with molecular targets, making it particularly valuable in drug design and materials science.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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